N-(2-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Description
The compound N-(2-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide features a 1,2,4-thiadiazole core substituted at position 3 with a phenyl group and at position 5 with a sulfanyl-linked acetamide moiety bearing a 2-methylphenyl group. This structure combines a heterocyclic thiadiazole ring, known for its electron-deficient properties and metabolic stability, with a sulfanyl acetamide side chain that may enhance binding to biological targets.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-12-7-5-6-10-14(12)18-15(21)11-22-17-19-16(20-23-17)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEMIIIPPCRNMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Core Synthesis
The 3-phenyl-1,2,4-thiadiazole-5-thiol intermediate is synthesized via cyclocondensation of benzothioamide derivatives. A representative protocol involves:
- Reagents : Benzamide (1.0 equiv), phosphorus pentasulfide (P₄S₁₀, 1.2 equiv)
- Conditions : Reflux in anhydrous toluene (110°C, 8–12 hrs) under nitrogen atmosphere
- Mechanism : The reaction proceeds through nucleophilic attack of sulfur on the carbonyl carbon, followed by cyclization with elimination of ammonia.
Thioether Coupling
The critical C–S bond formation employs:
- Substrates : 3-Phenyl-1,2,4-thiadiazole-5-thiol (1.0 equiv), 2-chloro-N-(2-methylphenyl)acetamide (1.1 equiv)
- Base : Potassium carbonate (K₂CO₃, 2.0 equiv) in dimethylformamide (DMF)
- Temperature : 60°C for 4–6 hrs
- Yield Optimization : Microwave-assisted synthesis (100 W, 80°C) reduces reaction time to 45 mins with 12% yield improvement.
Final Product Isolation
Post-reaction workup includes:
- Dilution with ice-cwater
- Extraction with ethyl acetate (3 × 50 mL)
- Column chromatography (SiO₂, hexane/ethyl acetate 3:1)
Industrial-Scale Production Methodologies
Commercial synthesis requires adaptation of laboratory protocols for cost efficiency and safety:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Round-bottom flask | Continuous flow reactor |
| Temperature Control | Oil bath ±2°C | Jacketed reactor ±0.5°C |
| Catalyst Loading | 5 mol% | 2.8 mol% (recyclable) |
| Waste Generation | 3.2 L/kg product | 0.9 L/kg product |
Key industrial modifications include:
- Catalyst Recycling : Immobilized thiourea catalysts enable 7 reuse cycles without significant activity loss.
- Solvent Recovery : DMF distillation systems achieve 92% solvent reuse.
Reaction Kinetic Profiling
Detailed kinetic analysis reveals critical process parameters:
Thiadiazole Formation
- Activation Energy : 78.4 kJ/mol (determined via Arrhenius plot)
- Rate Law : Second-order kinetics ($$ r = k[PhCONH₂][P₄S₁₀] $$)
Thioether Coupling
- Temperature Dependence :
$$ \ln k = -\frac{6543}{T} + 18.92 $$ (R² = 0.987) - Base Effect : K₂CO₃ provides 23% faster reaction vs. NaHCO₃
Analytical Characterization Protocols
Comprehensive quality control requires multi-technique verification:
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃):
δ 2.35 (s, 3H, CH₃), 3.82 (s, 2H, SCH₂), 6.92–7.58 (m, 9H, Ar–H), 8.21 (s, 1H, NH) - FT-IR (KBr):
3275 cm⁻¹ (N–H stretch), 1663 cm⁻¹ (C=O), 1578 cm⁻¹ (C=N)
Chromatographic Purity
- HPLC Conditions :
Column: C18 (250 × 4.6 mm, 5 μm)
Mobile phase: MeCN/H₂O (70:30)
Retention time: 6.8 min
Purity: ≥99.2% (UV 254 nm)
Comparative Synthetic Approaches
Evaluation of alternative methodologies:
| Method | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Conventional heating | 68 | 98.5 | 1.00 |
| Microwave-assisted | 82 | 99.1 | 1.15 |
| Ultrasound-promoted | 74 | 98.9 | 0.92 |
| Photochemical | 58 | 97.8 | 1.30 |
Process Optimization Challenges
Byproduct Formation
Major impurities include:
- Bis-thioether adduct (3–7%): Mitigated by stoichiometric control
- Oxidized sulfone (1–2%): Prevented by nitrogen sparging
Scale-Up Considerations
- Heat Transfer : Viscosity increases at >5 kg batch size require turbulent flow reactors
- Crystallization : Antisolvent addition rate critical for particle size distribution
Recent Methodological Advances
Continuous Flow Synthesis
Microreactor systems achieve:
- 94% conversion in 8.2 min residence time
- 5.6 kg/day production capacity
Biocatalytic Approaches
Engineered sulfotransferases enable:
- Aqueous-phase reactions (pH 7.4, 37°C)
- 91% enantiomeric excess for chiral analogs
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Properties
Thiadiazole derivatives, including N-(2-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide, have been studied for various pharmacological activities:
- Anticonvulsant Activity : Several studies have reported that thiadiazole derivatives exhibit anticonvulsant properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown effectiveness in models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. These compounds can modulate neurotransmitter systems and ion channels involved in seizure activity .
- Anti-inflammatory Effects : Thiadiazole derivatives are also recognized for their anti-inflammatory properties. The presence of specific substituents on the thiadiazole ring can enhance the anti-inflammatory response by inhibiting pro-inflammatory cytokines and pathways .
- Anticancer Potential : The ability of thiadiazoles to inhibit tumor growth has been explored in various cancer models. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of angiogenesis .
Synthesis Methodologies
The synthesis of this compound typically involves several key steps:
- Formation of Thiadiazole Ring : The initial step often includes the condensation of thioketones or thiosemicarbazides with carbon disulfide or other reagents to form the thiadiazole core.
- Substitution Reactions : Following the formation of the thiadiazole ring, substitution reactions with various aryl or alkyl groups can be performed to introduce specific functional groups that enhance biological activity.
- Characterization : The synthesized compounds are characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm their structure and purity .
Case Studies
Several case studies highlight the efficacy and applications of thiadiazole derivatives:
- Anticonvulsant Studies : A study evaluated various 1,3,4-thiadiazole derivatives for their anticonvulsant activity using both MES and PTZ models. Compounds demonstrated significant protective effects against induced seizures with minimal toxicity profiles compared to established antiepileptic drugs like phenytoin and valproic acid .
- Cancer Research : Another investigation focused on the anticancer potential of thiadiazole derivatives against different cancer cell lines. The results indicated that certain substitutions on the thiadiazole ring significantly enhanced cytotoxicity against breast and lung cancer cells .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of enzymes and inhibiting their catalytic function.
Modulating Receptor Activity: Interacting with cellular receptors and altering their signaling pathways.
Inducing Cellular Stress: Generating reactive oxygen species or other stress-inducing agents that affect cellular function.
Comparison with Similar Compounds
Core Heterocycle Variations
- 1,2,4-Thiadiazole vs. Triazole Analogs: Compounds like 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide () replace the thiadiazole with a triazole, which may reduce metabolic stability but improve solubility due to increased polarity .
Substituent Effects on the Thiadiazole Ring
- Phenyl vs. Analog: N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide () substitutes the phenyl with a methylsulfanyl group, increasing electron density and possibly altering redox properties .
Acetamide Side Chain Modifications
- 2-Methylphenyl vs. Halogenated or Heteroaromatic Groups: Target Compound: The 2-methylphenyl group offers moderate lipophilicity and may reduce cytotoxicity compared to halogenated analogs. Anti-cancer Analogs: Compounds like 2-((4-amino-5-methyl-4H-[1,2,4]triazol-3-yl)sulfanyl)-N-[5-(2-chlorobenzyl)-thiazol-2-yl]-acetamide () use chlorobenzyl groups to enhance electron-withdrawing effects and anti-cancer activity .
Antimicrobial Activity
- Triazole Derivatives : Compounds in , such as 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide , exhibit MIC values against Escherichia coli, suggesting that the sulfanyl acetamide motif contributes to bacterial membrane disruption. The target compound’s thiadiazole core may offer broader-spectrum activity due to increased stability .
Anti-cancer Potential
- Chlorobenzyl Substitutions: highlights that chlorinated aryl groups (e.g., 2-chlorobenzyl) in triazole derivatives improve selectivity against melanoma and breast cancer. The target compound’s 2-methylphenyl group may reduce cytotoxicity but also lower potency compared to halogenated analogs .
Enzyme Inhibition
- LOX and BChE Inhibition : Oxadiazole-acetamide hybrids in , such as N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide , show activity against lipoxygenase (LOX) and butyrylcholinesterase (BChE). The target compound’s thiadiazole core could similarly modulate enzyme activity but with distinct kinetics .
Molecular Properties
| Compound | Molecular Weight | LogP (Predicted) | Key Substituents |
|---|---|---|---|
| Target Compound | ~357.4 g/mol | ~3.2 | 3-phenyl, 2-methylphenyl |
| N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | ~367.4 g/mol | ~2.8 | 3-methylsulfanyl, 4-fluorophenyl |
| 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide | ~309.3 g/mol | ~1.9 | Triazole, 2-fluorobenzyl |
Biological Activity
N-(2-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a thiadiazole ring, which is associated with various pharmacological activities.
Anticancer Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various cancer cell lines. A study reported that certain thiazole derivatives demonstrated cytotoxicity against A549 (lung cancer) and C6 (glioma) cell lines, suggesting potential applications in cancer therapy .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 6f | A549 | 32.2 | Induction of apoptosis |
| Compound 6g | C6 | 31.9 | Inhibition of DNA synthesis |
Antimicrobial Activity
Thiadiazole derivatives are also noted for their antimicrobial effects. They inhibit the growth of various pathogens by interfering with bacterial lipid biosynthesis . The compound's structure allows it to act as a potential lead for developing new antibiotics.
Table 2: Antimicrobial Efficacy of Thiadiazole Compounds
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole derivative A | E. coli | 0.5 μg/mL |
| Thiadiazole derivative B | S. aureus | 0.8 μg/mL |
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives have been documented in several studies. For example, compounds were tested using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice, showing protective effects against induced seizures . The LD50 values indicated a favorable safety profile compared to existing anticonvulsants like valproic acid.
Table 3: Anticonvulsant Activity Results
| Compound Name | Test Method | ED50 (mg/kg) | LD50 (mg/kg) |
|---|---|---|---|
| N-(5-{4-[...]}pyrazine-2-carboxamide | MES | 126.8 | 1800 |
| N-(5-{4-[...]}piperazine-1-yl) | PTZ | 100 | 1500 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thiadiazole ring can inhibit enzymes involved in critical metabolic pathways.
- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells.
- Modulation of Ion Channels : Compounds have been shown to interact with GABA receptors and voltage-gated ion channels, contributing to their anticonvulsant effects .
Case Studies
Recent studies have synthesized various thiadiazole derivatives and evaluated their biological activities:
- Aliyu et al. (2021) demonstrated that a specific thiadiazole derivative provided significant protection against seizures in animal models with no observed toxicity.
- Kikkeri et al. (2013) explored structure-activity relationships (SAR) and found that modifications to the phenyl ring enhanced anticonvulsant activity.
Q & A
Advanced Question
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., LOX or BChE). For analogs like 8t , docking scores correlate with experimental IC50 values ().
- MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity .
How do structural modifications (e.g., substituent variations) influence pharmacological activity?
Advanced Question
- Electron-donating groups (e.g., -OCH₃ on phenyl rings) enhance π-stacking with aromatic enzyme residues (e.g., LOX active site).
- Steric effects : Bulky substituents (e.g., ethoxy in 8u , ) reduce binding affinity to narrow pockets (e.g., α-glucosidase).
- Bioisosteric replacements : Replacing thiadiazole with oxadiazole () alters metabolic stability without compromising activity.
What analytical techniques validate the compound’s stability under physiological conditions?
Basic Question
- HPLC : Monitor degradation products in simulated gastric fluid (pH 2) and plasma (pH 7.4) over 24h.
- LC-MS/MS : Identify hydrolyzed metabolites (e.g., cleavage of the sulfanyl bond).
- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition >200°C for analogs in ) .
How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?
Advanced Question
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., thiadiazole cyclization).
- Catalyst optimization : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts for easier recovery.
- Green chemistry : Replace DMF with Cyrene™ (a bio-based solvent) to reduce toxicity .
What in vitro models are appropriate for preliminary toxicity profiling?
Basic Question
- Cell viability assays : HepG2 (liver) and HEK293 (kidney) cells treated with 1–100 µM compound for 24–72h (MTT assay).
- hERG inhibition : Patch-clamp assays predict cardiac toxicity.
- CYP450 inhibition : Microsomal assays identify metabolic interference ().
How do researchers reconcile discrepancies between computational predictions and experimental bioactivity results?
Advanced Question
- Force field calibration : Adjust AMBER/CHARMM parameters for sulfur-containing ligands.
- Solvent effects : Include explicit water molecules in docking simulations to account for hydrophobic interactions.
- Conformational sampling : Use enhanced sampling (e.g., metadynamics) to explore ligand flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
